3-{[(thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene
Description
3-{[(Thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene is a complex heterocyclic compound featuring a tricyclic framework fused with sulfur (thia) and nitrogen (aza) atoms. Its structure comprises:
- A 12-membered tricyclo[6.4.0.0²,⁶]dodeca-pentaene core with five conjugated double bonds.
- Three nitrogen atoms at positions 2, 4, and 5, and one sulfur atom at position 7.
- A thiophen-2-ylmethylsulfanyl substituent at position 3, introducing additional sulfur-based electronic modulation.
Properties
IUPAC Name |
1-(thiophen-2-ylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S3/c1-2-6-11-10(5-1)16-12(14-15-13(16)19-11)18-8-9-4-3-7-17-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJAEYERQMVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=CS4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Thiophene Functionalization: The thiophene ring is functionalized through various reactions such as halogenation, lithiation, and subsequent nucleophilic substitution.
Formation of Triazatricyclo Structure: The triazatricyclo structure is formed through cyclization reactions involving sulfur-containing reagents and nitrogen sources.
Coupling Reactions: The final step involves coupling the thiophene derivative with the triazatricyclo intermediate under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-{[(Thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the triazatricyclo structure, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Br2, Cl2), organolithium compounds, and Grignard reagents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(Thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of advanced materials such as organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-{[(thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-Containing Analogues
Example: 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene ()
- Structural Differences: Lacks nitrogen atoms; features a fused thienothiophene core with two peripheral thiophene rings. Simpler bicyclic system vs. the target’s tricyclic framework.
- Synthesis : Prepared via Stille coupling using palladium catalysis, a common method for thiophene-functionalized systems .
- Properties : Extended π-conjugation enhances semiconductor behavior, but absence of nitrogen limits hydrogen-bonding interactions.
Nitrogen-Rich Tricyclic Systems
Example : 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene ()
- Structural Differences :
- Six nitrogen atoms vs. three in the target compound.
- Methoxyphenyl and phenyl substituents vs. thiophene-derived groups.
- Crystallography : Solved using SHELX, demonstrating planar geometry and high crystallinity (R factor = 0.041) .
- Implications : Higher nitrogen content may improve solubility but reduce thermal stability compared to sulfur-rich analogues.
Thiazole-Substituted Tricyclic Derivatives
Example : 10-Ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene ()
- Structural Differences :
- Replaces thiophene with a thiazole ring, introducing an additional nitrogen atom.
- Ethyl substituent vs. thiophen-2-ylmethylsulfanyl in the target.
- Properties : Thiazole’s electronegativity may enhance bioactivity (e.g., kinase inhibition), whereas thiophene derivatives prioritize electronic applications .
Sulfur-Nitrogen Pentalene Derivatives
Example : 6-Methyl-3,4-trimethylene-1-phenyl-6a-thia-1,2,6-triazapentalene ()
- Structural Differences :
- Pentalene core (fused five-membered rings) vs. tricyclic dodeca-pentaene.
- Higher nitrogen content (~17.1% by elemental analysis) vs. the target’s balanced S/N ratio.
- Synthesis : Utilizes fluorosulfonate-mediated cyclization, contrasting with cross-coupling methods for thiophene systems .
Data Tables
Research Findings and Implications
- Electronic Properties : The target’s thiophene substituent and conjugated tricyclic core may enable superior charge transport compared to purely nitrogen-rich systems .
- Bioactivity Potential: Thiazole and pentalene analogues prioritize medicinal applications, while the target’s structure balances S/N interactions for dual utility .
- Synthetic Challenges : Cross-coupling methods (e.g., Stille) are effective for thiophene integration, but tricyclic systems demand precise control over ring strain and heteroatom placement .
Biological Activity
The compound 3-{[(thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the preparation of triazole rings and the introduction of thiophene groups. The synthetic routes often require specific catalysts and solvents to optimize yield and purity. Research indicates that various derivatives of triazoles exhibit significant biological activity, which can be attributed to their structural characteristics .
Antimicrobial Properties
Studies have shown that triazole derivatives possess notable antimicrobial activity. For instance, related compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms .
Anticancer Activity
Research suggests that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For example, analogs have been tested against B16F10 melanoma cells showing significant inhibition of cell proliferation at low concentrations . The IC50 values for these compounds indicate their potency compared to standard chemotherapeutic agents.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may bind to enzymes or receptors involved in critical signaling pathways. This interaction potentially alters cellular processes leading to apoptosis in cancer cells or inhibition of microbial growth .
Case Studies
Several case studies have investigated the biological effects of triazole derivatives:
- Antimicrobial Efficacy : A study assessed the effectiveness of various triazole compounds against resistant bacterial strains. The results indicated a significant reduction in bacterial viability when treated with these compounds.
- Cytotoxicity Assessment : In vitro experiments with B16F10 cells showed that certain analogs did not exhibit cytotoxicity at concentrations below 20 µM while effectively inhibiting tyrosinase activity—an important enzyme in melanin production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
